molecular formula C₃₂H₃₉NO₂₀ B1146180 4-Nitrophenyl hepta-O-acetyl-b-lactoside CAS No. 84034-75-3

4-Nitrophenyl hepta-O-acetyl-b-lactoside

Cat. No.: B1146180
CAS No.: 84034-75-3
M. Wt: 757.65
InChI Key:
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Preparation Methods

The synthesis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside involves multiple steps of acetylation and glycosylation. The general synthetic route includes:

Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Nitrophenyl hepta-O-acetyl-b-lactoside undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrophenyl hepta-O-acetyl-b-lactoside is widely used in scientific research due to its versatility:

    Chemistry: It serves as a model compound for studying glycosylation reactions and the behavior of acetylated sugars.

    Biology: It is used in enzyme assays to study the activity of β-galactosidase, an enzyme involved in the hydrolysis of lactose.

    Medicine: Research involving this compound helps in understanding the mechanisms of lactose intolerance and the development of enzyme replacement therapies.

    Industry: It is used in the production of glycopeptides and other complex carbohydrates for various applications.

Mechanism of Action

The primary mechanism of action of 4-Nitrophenyl hepta-O-acetyl-b-lactoside involves its interaction with β-galactosidase. The enzyme hydrolyzes the glycosidic bond between the 4-nitrophenyl group and the lactose moiety, releasing 4-nitrophenol and the corresponding lactose derivative. This reaction is often monitored spectrophotometrically by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength .

Comparison with Similar Compounds

4-Nitrophenyl hepta-O-acetyl-b-lactoside can be compared with other acetylated glycosides such as:

The uniqueness of this compound lies in its hepta-O-acetylation, which provides enhanced stability and solubility, making it particularly useful in biochemical assays and industrial applications.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPXHRWKTGFZTP-TZDACTGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745398
Record name 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84034-75-3
Record name 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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